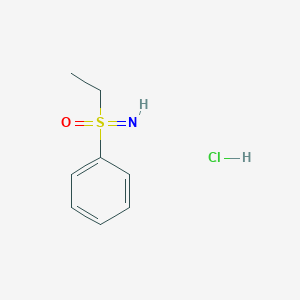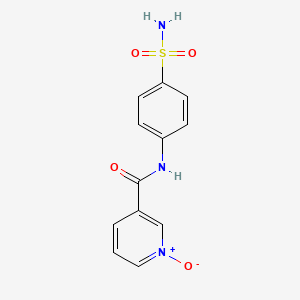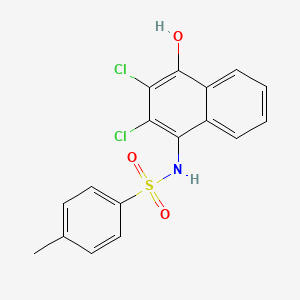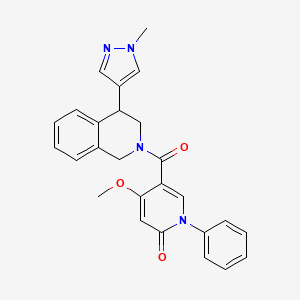
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride, also known as S-ethylidenebenzenesulfinamide hydrochloride, is a chemical compound with the CAS Number: 2200-41-1 . It has a molecular weight of 205.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride is1S/C8H11NOS.ClH/c1-2-11(9,10)8-6-4-3-5-7-8;/h2-7H,1H3,(H2,9,10);1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride is a powder that is stored at room temperature . It has a melting point of 142-143 degrees Celsius .Applications De Recherche Scientifique
Corrosion Inhibition
Ethyl(imino)phenyl-lambda^6-sulfanone hydrochloride derivatives, such as Schiff bases, have been explored for their potential in corrosion inhibition, particularly in acidic media. Research indicates that these compounds can significantly decrease the corrosion rate of metals like mild steel and copper when present in hydrochloric acid solutions. Their effectiveness as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective layer that reduces both anodic and cathodic corrosion processes. This protective action follows the Langmuir adsorption isotherm, suggesting a strong and uniform adsorption on the metal surface. The thermodynamic parameters derived from these studies, including adsorption constants and Gibbs free energy, further elucidate the spontaneous and favorable nature of this adsorption process (Behpour et al., 2009; Behpour et al., 2008).
Analytical and Voltammetric Applications
Ethyl(imino)phenyl-lambda^6-sulfanone hydrochloride derivatives have also found applications in analytical chemistry, particularly in the synthesis of spirosteroidalthiazolidin-4-one derivatives of sulfa drugs. These compounds exhibit antimicrobial activities and have been used in voltammetric studies for the analysis of certain metals in aqueous solutions. The voltammetric behavior of these compounds, including their interaction with various metal ions, has been critically studied, providing valuable insights into their potential use in environmental monitoring and pharmaceutical analysis (Makki et al., 2016).
Coordination Chemistry and Ligand Synthesis
In coordination chemistry, ethyl(imino)phenyl-lambda^6-sulfanone hydrochloride derivatives serve as precursors for the synthesis of complex ligands and metal complexes. These compounds have been used to synthesize bidentate iminophosphines, demonstrating interesting imine-enamine tautomerism. Such ligands are valuable in asymmetric synthesis and catalysis, offering new pathways for the development of chiral catalysts and the synthesis of enantioselective compounds. The ability of these ligands to switch between imino and enamino forms, depending on their coordination state, opens up possibilities for designing dynamic catalytic systems (Liu, Mok, & Leung, 2001).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
ethyl-imino-oxo-phenyl-λ6-sulfane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-2-11(9,10)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZFURIXZGTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(imino)phenyl-lambda6-sulfanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2880418.png)
![N,N-dimethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2880419.png)
![2-Chloro-1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]propan-1-one](/img/structure/B2880420.png)
![1-(3-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880422.png)
![3-[(2-Chloroacetyl)amino]-3-(2,4-difluorophenyl)-N-methylpropanamide](/img/structure/B2880424.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2880425.png)





![N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2880436.png)

![2-[(Dimethylamino)methyl]-4-nitrophenol](/img/structure/B2880440.png)